molecular formula C9H13BO4 B1425086 2-(Methoxymethoxy)-5-methylphenylboronic acid CAS No. 478685-71-1

2-(Methoxymethoxy)-5-methylphenylboronic acid

Cat. No. B1425086
M. Wt: 196.01 g/mol
InChI Key: KPBBTHYSMILUKG-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in a variety of biological and chemical applications.



Synthesis Analysis

The synthesis of boronic acids typically involves the reaction of a boron trihalide or a boron trifluoride etherate with an organometallic compound such as a Grignard or organolithium reagent.



Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, meaning it forms a planar structure with 120-degree bond angles. The oxygen atom is also sp2 hybridized and forms a double bond with the boron atom.



Chemical Reactions Analysis

Boronic acids are known for their ability to form boronate esters with diols in the presence of a base. This reaction is reversible and is often used in the formation of carbon-carbon bonds in organic synthesis.



Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature and are generally stable in the presence of air and moisture. However, they can decompose if heated or exposed to strong oxidizing agents.


Scientific Research Applications

Role in Supramolecular Chemistry

  • Field : Supramolecular Chemistry
  • Application : The ability of boronic acids to form stable complexes with diols and other polyols has been exploited in the design and synthesis of supramolecular assemblies.
  • Methods : Research on phenylboronic and 4-methoxyphenylboronic acids with heterocyclic compounds highlights the formation of O–H…N hydrogen bonds, leading to the construction of complex molecular architectures.
  • Results : The difluoro derivative could similarly engage in such non-covalent interactions, offering pathways to novel materials with tailored properties.

Applications in Bioconjugation and Sensor Development

  • Field : Biochemistry and Sensor Development
  • Application : Boronic acids have found extensive use in bioconjugation strategies and the development of sensors due to their reversible interaction with saccharides.
  • Methods : This property enables the construction of glucose-responsive systems.
  • Results : These systems are potentially useful in diabetes management and other biomedical applications.

Luminescent Sensors for Monitoring MEAA

  • Field : Materials Chemistry
  • Application : 2-(2-Methoxyethoxy)acetic acid (MEAA) is a biomarker of 2-(2-Methoxyethoxy)ethanol (MEEA), which can cause DNA damage and teratogenesis . Therefore, monitoring MEAA is crucial for human health .
  • Methods : A series of isometric three-dimensional (3D) lanthanide metal–organic frameworks (Ln-MOFs) were synthesized . These MOFs showed excellent sensing performance for MEAA with an ultra-low detection limit (0.39 μM) and fast response time (within 1 min) .
  • Results : Three visual detection strategies of MEAA were provided, including a portable intelligent logic detector based on the MOFs . This study achieved the first visual detection of MEEA .

Quantification of MEAA in Urine

  • Field : Analytical and Bioanalytical Chemistry
  • Application : MEAA is a metabolite and a biomarker for exposure to 2-(2-methoxyethoxy)ethanol, a glycol ether with widespread use in various industrial applications .
  • Methods : Several extraction and derivatization procedures were evaluated for the quantification of MEAA in urine . Liquid–liquid extraction (LLE) using ethyl acetate yielded the highest recovery .
  • Results : Recovery studies of spiked human urine demonstrated the accuracy and precision of the procedures .

Biomarker of Exposure

  • Field : Occupational Medicine
  • Application : MEAA serves as a biomarker of exposure to 2-(2-methoxyethoxy)ethanol, which is used as an anti-icing agent in the formulation of JP-8, a kerosene-based fuel .
  • Methods : The utility of the urinary metabolite MEAA as a biomarker of exposure was demonstrated .
  • Results : This application has far-reaching significance to ensure human health .

Anti-counterfeiting Applications

  • Field : Materials Chemistry
  • Application : The distinctive tuneable emission characteristic of lanthanide metal–organic frameworks (Ln-MOFs) can be used for anti-counterfeiting labels on merchandise .
  • Methods : A Ln-MOF texture code with a high encryption algorithm and information density was designed .
  • Results : This study not only achieved the first visual detection of MEEA but also provided novel insights for the design of anti-counterfeiting materials .

Health Monitoring

  • Field : Occupational Medicine
  • Application : 2-(2-Methoxyethoxy)ethanol is used as an anti-icing agent in the formulation of JP-8, a kerosene-based fuel . Many NATO military personnel are exposed to JP-8 .
  • Methods : The utility of the urinary metabolite MEAA as a biomarker of exposure was demonstrated .
  • Results : Dermal or vapor exposure to 2-(2-methoxyethoxy)ethanol represents a human work-related health concern as well as an area of interest for supporting toxicological animal studies .

Toxicology Studies

  • Field : Toxicology
  • Application : 2-(2-Methoxyethoxy)ethanol has been the subject of numerous animal toxicity studies .
  • Methods : MEAA has been shown to be the appropriate biomarker for exposure to 2-(2-methoxyethoxy)ethanol .
  • Results : These studies are crucial for understanding the health impacts of exposure to 2-(2-methoxyethoxy)ethanol .

Safety And Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation and may be harmful if swallowed or inhaled.


Future Directions

Boronic acids have been the subject of much research due to their unique properties and potential applications in medicine, materials science, and other fields. Future research will likely focus on developing new methods for their synthesis and finding new uses for these versatile compounds.


properties

IUPAC Name

[2-(methoxymethoxy)-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-7-3-4-9(14-6-13-2)8(5-7)10(11)12/h3-5,11-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBBTHYSMILUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681662
Record name [2-(Methoxymethoxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)-5-methylphenylboronic acid

CAS RN

478685-71-1
Record name [2-(Methoxymethoxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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